Technical Guide: Synthesis and Characterization of Sodium 1,2-Dihydroxyethane-1,2-Disulfonate
Technical Guide: Synthesis and Characterization of Sodium 1,2-Dihydroxyethane-1,2-Disulfonate
Executive Summary
Sodium 1,2-dihydroxyethane-1,2-disulfonate (CAS: 517-21-5), commonly known as the Glyoxal Bisulfite Adduct , represents a critical stabilized form of glyoxal. While glyoxal itself is a highly reactive, toxic, and unstable dialdehyde often supplied as a 40% aqueous solution, its bisulfite adduct is a stable, non-volatile, water-soluble solid.
For drug development professionals, this compound serves three pivotal roles:
-
Controlled Reagent: It acts as a "masked" glyoxal equivalent for the synthesis of nitrogen-containing heterocycles (e.g., quinoxalines, imidazoles) used in pharmaceutical scaffolds.
-
Metabolic Reference: It is used to study the detoxification pathways of endogenous glyoxal via the glyoxalase system.
-
Solubilizing Moiety: Its high aqueous solubility and sulfonic acid groups make it a candidate for prodrug formulations requiring rapid aqueous dissolution.
This guide details a high-purity synthesis protocol designed to minimize polymeric byproducts and maximize the isolation of the monomeric disulfonate salt.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | Disodium 1,2-dihydroxyethane-1,2-disulfonate |
| Common Name | Glyoxal Sodium Bisulfite Adduct |
| CAS Number | 517-21-5 (Anhydrous), 332360-05-1 (Hydrate) |
| Molecular Formula | |
| Molecular Weight | 284.17 g/mol |
| Solubility | Highly soluble in water; Insoluble in ethanol, ether, and organic solvents. |
| Structure | Bis-hemiacetal sulfonated backbone ( |
Synthesis Strategy: The Nucleophilic Addition Protocol
Mechanistic Rationale
The synthesis relies on the nucleophilic addition of the bisulfite ion (
Key Process Parameter (KPP): Temperature control is vital.
-
> 60°C: Risk of glyoxal polymerization (Cannizzaro-type disproportionation) or oxidation to glycolic acid.
-
< 10°C (during addition): Reaction kinetics slow significantly, leading to incomplete conversion before crystallization.
Reaction Mechanism Visualization
The following diagram illustrates the stepwise addition of sodium bisulfite to glyoxal to form the stable disulfonate.
Figure 1: The bisulfite ion attacks the electrophilic carbonyl carbon, converting the
Detailed Experimental Protocol
Safety Note: Glyoxal is a sensitizer and suspected mutagen. Sodium bisulfite releases
Materials
-
Glyoxal (40% w/w aq. solution): 145 g (1.0 mol)
-
Sodium Bisulfite (
): 220 g (2.1 mol) — Slight excess ensures complete conversion. -
Deionized Water: 400 mL
-
Ethanol (95%): 600 mL — Anti-solvent for crystallization.
Step-by-Step Methodology
Step 1: Preparation of Bisulfite Solution
-
In a 1L three-necked round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 220 g of Sodium Bisulfite in 400 mL of warm water (40°C) .
-
Why: Bisulfite has limited solubility in cold water. Starting warm ensures a homogeneous phase for the reaction.
Step 2: Controlled Addition
-
Place the flask in a water bath to maintain temperature between 35°C and 45°C .
-
Add 145 g of Glyoxal (40% solution) dropwise over 30 minutes.
-
Observation: The reaction is mildly exothermic. Do not allow the temperature to exceed 50°C to prevent yellowing (impurity formation).
Step 3: Reaction Maturation
-
Once addition is complete, stir the clear, colorless solution at 40°C for 60 minutes .
-
Check: The solution should remain clear. Turbidity suggests inorganic salt precipitation (add minimal water if observed).
Step 4: Crystallization (The "Salting Out" Phase)
-
Remove the heat source and allow the mixture to cool to room temperature.
-
Slowly add 600 mL of Ethanol while stirring vigorously.
-
Mechanism: The polarity of the solvent mixture decreases, forcing the highly polar disulfonate salt to crash out as a white crystalline solid.
-
Cool the slurry to 0-5°C in an ice bath for 2 hours to maximize yield.
Step 5: Isolation and Drying
-
Filter the white solid using a vacuum Buchner funnel.[1]
-
Wash 1: 100 mL of 50% Ethanol/Water (cold).
-
Wash 2: 100 mL of 100% Ethanol (to remove water).
-
Dry in a vacuum oven at 50°C for 6 hours.
-
Note: Avoid temperatures >80°C during drying to prevent dehydration/decomposition.
-
Process Workflow Diagram
Figure 2: Operational workflow emphasizing temperature control and solvent-based crystallization.
Characterization & Quality Control
To validate the synthesis, the following analytical methods are required.
Proton NMR ( -NMR)
-
Solvent:
-
Expectation: A single, sharp singlet (or tight doublet depending on resolution/diastereomers) corresponding to the methine protons (
-OH). -
Shift:
ppm. -
Impurity Check: Absence of aldehyde peak (
ppm) confirms no free glyoxal remains.
Infrared Spectroscopy (FT-IR)
-
Broad Band (3200-3500
): O-H stretch (strong, due to hydroxyl groups). -
Strong Bands (1150-1250
): S=O stretch (sulfonate group). -
Absence: No C=O carbonyl stretch at 1720
.
Elemental Analysis
For
-
Calculated: C: 8.45%, H: 1.42%, S: 22.57%
-
Acceptance Criteria:
deviation.
Applications in Drug Development
Heterocycle Synthesis
The adduct is the preferred reagent for synthesizing quinoxalines (bioactive scaffolds in oncology and virology).
-
Protocol: Reacting the adduct with o-phenylenediamine eliminates the need for handling volatile glyoxal and reduces tar formation.
Solubility Enhancement
In early-stage formulation, the 1,2-dihydroxyethane-1,2-disulfonate moiety can be engineered into prodrugs. The sulfonate groups provide extreme hydrophilicity, potentially improving the bioavailability of lipophilic drugs upon cleavage.
References
-
Organic Syntheses , Coll. Vol. 3, p. 438 (1955); Vol. 27, p. 35 (1947). Glyoxal Bisulfite.[1][2][3][4][5] Link
-
PubChem , National Library of Medicine. Sodium 1,2-dihydroxyethane-1,2-disulfonate (Compound Summary). Link
-
Sigma-Aldrich , Technical Data Sheet. Glyoxal sodium bisulfite addition compound. Link
-
Wiley Online Library , Encyclopedia of Reagents for Organic Synthesis. "Glyoxal".[1][2][3][4][6][7][8] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Disodium 1,2-dihydroxy-1,2-ethanedisulfonate monohydrate | C2H6Na2O9S2 | CID 16211366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 乙二醛亚硫酸氢钠加成化合物 水合物 technical, ~90% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,2-Dihydroxyethane-1,2-disulfonate | C2H4O8S2-2 | CID 4452370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glyoxal bis(sodium hydrogen sulfite) adduct hydrate | CAS 517-21-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Bisulfite - Wikipedia [en.wikipedia.org]
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